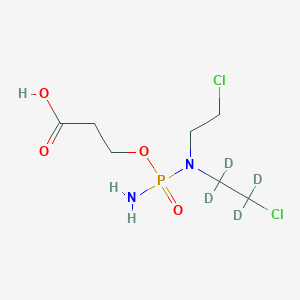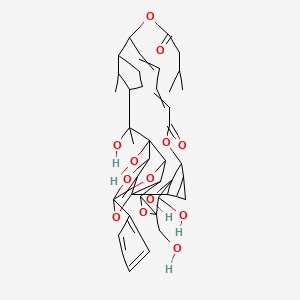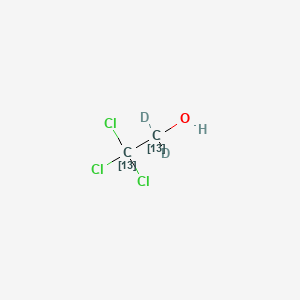
N-Trityl Losartan-d4
Overview
Description
“N-Trityl Losartan-d4” is a biochemical used for proteomics research . It has a molecular formula of C41H33D4ClN6O and a molecular weight of 669.25 .
Synthesis Analysis
The synthesis of “this compound” is not explicitly mentioned in the search results. However, a practical and efficient process for the preparation of losartan, an antihypertensive drug, has been developed with an overall yield of 58.6% . The key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular formula of C41H33D4ClN6O . The structures of the starting bromide and the intermediates in the synthesis were confirmed on the basis of the detailed analysis of the 1H-and 13C-NMR results .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results. However, it’s known that losartan and its derivatives are involved in the inhibition of the angiotensin II-induced cardiac remodeling .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 667.2 g/mol . It has a computed XLogP3-AA of 10.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 12 . Its exact mass is 666.2811944 g/mol, and its monoisotopic mass is 666.2811944 g/mol .
Scientific Research Applications
Environmental Remediation
Losartan, a globally consumed antihypertensive drug, poses environmental concerns due to its ubiquity in water and wastewater. Research by Andrade et al. (2020) focused on the environmental remediation of losartan. They proposed a catalytic oxidation method using N-doped hierarchically porous carbon for effective degradation of losartan in environmental settings.Drug Interactions and Pharmacokinetics
The interaction of losartan with other pharmaceuticals and its pharmacokinetics have been widely studied. For instance, Wang et al. (2016) investigated the effects of salvianolic acid B and tanshinone IIA on the pharmacokinetics of losartan. Their research provides insights into how other components may influence the metabolism and effectiveness of losartan.Molecular Analysis and Drug Design
Mavromoustakos et al. (1999) conducted a study focusing on the conformational analysis of losartan. This research contributes to understanding the molecular basis of hypertension and aids in the design of new drugs by analyzing the structure and conformational properties of losartan.Pharmacodynamic Interactions
Research by Ahad et al. (2020) explored the pharmacodynamic interactions of losartan with Nigella Sativa and Trigonella Foenum-graecum in hypertensive rats. This study sheds light on how losartan's effectiveness can be modulated by the concurrent administration of certain herbs.Synthesis Processes
The synthesis of losartan has been a topic of interest. Zhou Zaifu (2010) developed a one-pot process for synthesizing losartan, offering a more efficient method for producing this important pharmaceutical compound.Metabolic Enzyme Interaction
The role of CYP2C9 polymorphism in losartan oxidation was examined by Yasar et al. (2001). Their research provides critical insights into how genetic variations in metabolic enzymes can affect the effectiveness and metabolism of losartan.Imaging and Diagnostic Applications
Abreu Diaz et al. (2023) developed a new approach using [18 F]fluoropyridine-losartan for PET imaging of AT1 receptors. This advancement in imaging techniques can significantly aid in the diagnosis and monitoring of renal and cardiovascular diseases.Corrosion Inhibition
In a novel application, losartan potassium was investigated as a corrosion inhibitor for copper by Li et al. (2020). Their findings suggest potential for losartan in industrial applications beyond its medicinal use.Therapeutic Applications Beyond Hypertension
Losartan has been studied for its therapeutic efficacy in conditions beyond hypertension. For example, Yokohama et al. (2004) examined its efficacy in patients with nonalcoholic steatohepatitis, demonstrating losartan's potential in treating a range of conditions.
Safety and Hazards
While specific safety and hazard information for “N-Trityl Losartan-d4” is not available, general safety measures for handling chemicals include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
N-Trityl Losartan-d4, also known as Trityllosartan-d4, primarily targets the angiotensin II type 1 (AT1) receptor . The AT1 receptor is a potent and selective receptor involved in the regulation of blood pressure .
Mode of Action
This compound acts as an antagonist of the AT1 receptor . It prevents the binding of angiotensin II to the AT1 receptor, which is typically found in tissues like vascular smooth muscle and the adrenal gland . This interaction blocks the activity of the angiotensin I-converting enzyme (ACE) and inhibits its intracellular signaling .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation and dilation of blood vessels . By blocking the AT1 receptor, the compound prevents the vasoconstrictive effects of Ang II, leading to a decrease in blood pressure .
Biochemical Analysis
Cellular Effects
The cellular effects of N-Trityl Losartan-d4 are not well-studied. Losartan, the parent compound, has been shown to have significant effects on cells. For instance, Losartan has been found to attenuate liver fibrosis development in rat models
Molecular Mechanism
The parent compound, Losartan, is known to block angiotensin-II type 1 receptors
Dosage Effects in Animal Models
Studies on Losartan have shown that it can attenuate steatohepatitis in obese diabetic- and insulin resistance-associated rat models
Metabolic Pathways
Losartan is known to be metabolized by cytochrome P450 enzymes into an active metabolite
Properties
IUPAC Name |
[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3/i24D,25D,26D,27D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGGBNMTNDKEY-ZTHNUDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H37ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)





![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-2-triphenylmethyltetrazole](/img/structure/B565316.png)
![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)
